3-Piperidylmethyl-6-chloro-1,2-benzisoxazole
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Overview
Description
3-Piperidylmethyl-6-chloro-1,2-benzisoxazole is a chemical compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of other pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidylmethyl-6-chloro-1,2-benzisoxazole typically involves the reaction of 6-chloro-1,2-benzisoxazole with piperidine derivatives. One common method includes the use of piperidine-4-carboxylic acid, 1,3-difluorobenzene, and various halogen derivatives . The reaction conditions often involve heating the reactants in the presence of a base and a solvent, such as alcohol or water .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
3-Piperidylmethyl-6-chloro-1,2-benzisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using halogen derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogen derivatives and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
3-Piperidylmethyl-6-chloro-1,2-benzisoxazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Piperidylmethyl-6-chloro-1,2-benzisoxazole involves its interaction with specific molecular targets and pathways. For example, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways . The exact mechanism can vary depending on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Known for its antiproliferative activity.
6-Chloro-3-(4-piperidinyl)-1,2-benzisoxazole: Similar structure but with different substituents, leading to different biological activities.
Uniqueness
3-Piperidylmethyl-6-chloro-1,2-benzisoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various pharmacologically active compounds makes it particularly valuable in medicinal chemistry .
Properties
CAS No. |
144652-97-1 |
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Molecular Formula |
C13H15ClN2O |
Molecular Weight |
250.72 g/mol |
IUPAC Name |
6-chloro-3-(piperidin-1-ylmethyl)-1,2-benzoxazole |
InChI |
InChI=1S/C13H15ClN2O/c14-10-4-5-11-12(15-17-13(11)8-10)9-16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2 |
InChI Key |
UGQBDTCWWUIZQX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NOC3=C2C=CC(=C3)Cl |
Origin of Product |
United States |
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